18-(2-Carboxyethyl)-20-(carboxymethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,17,18,19,20,21,22,23,24-docosahydroporphyrin-2-carboxylic acid

Description

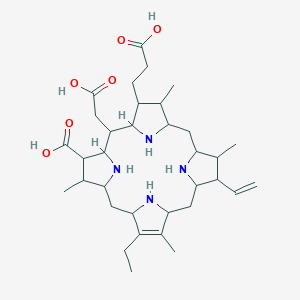

This compound, commonly referred to as Chlorin e6 or Phytochlorin e6 (CAS: 19660-77-6), is a reduced porphyrin derivative with a chlorin macrocycle. Its structure features:

- Four methyl groups at positions 3, 8, 13, and 15.

- Ethyl substituents at positions 7 and 12 (the latter as an ethenyl group).

- Carboxylic acid functionalities at positions 2, 18 (via a 2-carboxyethyl chain), and 20 (via a carboxymethyl group).

Chlorin e6 is structurally related to chlorophyll degradation products and is notable for its applications in photodynamic therapy (PDT) due to its strong absorption in the red region of the visible spectrum (~650–670 nm). The carboxylic acid groups enhance water solubility, making it suitable for biomedical use .

Properties

Molecular Formula |

C34H54N4O6 |

|---|---|

Molecular Weight |

614.8 g/mol |

IUPAC Name |

18-(2-carboxyethyl)-20-(carboxymethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,17,18,19,20,21,22,23,24-docosahydroporphyrin-2-carboxylic acid |

InChI |

InChI=1S/C34H54N4O6/c1-7-19-15(3)23-12-25-17(5)21(9-10-29(39)40)32(37-25)22(11-30(41)42)33-31(34(43)44)18(6)26(38-33)14-28-20(8-2)16(4)24(36-28)13-27(19)35-23/h7,15,17-19,21-28,31-33,35-38H,1,8-14H2,2-6H3,(H,39,40)(H,41,42)(H,43,44) |

InChI Key |

OCHQGTJGTMIGDK-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C2CC3C(C(C(N3)CC4C(C(C(N4)C(C5C(C(C(N5)CC1N2)C)C(=O)O)CC(=O)O)CCC(=O)O)C)C)C=C)C |

Origin of Product |

United States |

Preparation Methods

Macrocyclic Core Formation

Method:

The foundation involves the condensation of substituted pyrrole derivatives with aldehydes or carboxylic acid derivatives under acid catalysis, typically using acidic conditions (e.g., propionic acid or acetic acid) to promote porphyrin macrocycle formation .

- Reflux in acidic solvents such as propionic acid or acetic acid.

- Use of metal templates (e.g., zinc or magnesium salts) can facilitate macrocycle formation, although for free-base porphyrins, metal templating is avoided.

Reaction Pathway:

$$ \text{Pyrrole derivatives} + \text{Aldehydes} \xrightarrow{\text{acid reflux}} \text{Porphyrin macrocycle} $$

- The choice of aldehyde derivatives influences the substitution pattern on the macrocycle.

- For the target compound, precursors bearing methyl, vinyl, and ethyl groups are employed to achieve the desired methylation pattern.

Side-Chain Functionalization

Method:

Post macrocyclization, side-chain modifications introduce carboxyethyl and carboxymethyl groups at specific positions (notably at positions 18 and 20). These modifications are achieved via selective alkylation and oxidation steps.

- Alkylation using halogenated carboxylic acid derivatives (e.g., chloroacetic acid derivatives) under basic conditions (e.g., sodium hydroxide or potassium carbonate) to attach carboxymethyl groups.

- Carboxyethyl groups are introduced via alkyl halides bearing the carboxyethyl moiety, such as 2-bromoethanesulfonic acid derivatives.

Reaction Pathway:

$$ \text{Macrocycle} + \text{Carboxymethyl halide} \xrightarrow{\text{Base}} \text{Carboxymethylated porphyrin} $$

- Regioselectivity is critical; protecting groups or directing groups may be employed to ensure substitution at the correct positions.

Ethenyl and Methyl Group Introduction

Method:

The vinyl (ethenyl) groups are introduced via partial hydrogenation or alkenylation reactions on the macrocycle, often using Wittig reactions or olefination strategies.

- Wittig reagents or Horner–Wadsworth–Emmons reagents are used to install vinyl groups selectively at the macrocycle's meso positions.

- Control of reaction conditions (temperature, solvent) ensures mono- versus di-alkenylation.

- Methyl groups are incorporated during the initial macrocyclization or via methylation of reactive sites using methyl iodide or dimethyl sulfate.

Final Purification and Characterization

Method:

The crude product undergoes column chromatography (silica gel or reverse-phase), followed by recrystallization from suitable solvents (e.g., methanol, chloroform). Purity is confirmed via NMR , mass spectrometry , and UV-Vis spectroscopy .

Specific Considerations and Reaction Schemes

Notes on Reaction Optimization and Challenges

- Regioselectivity is paramount; protecting groups or directing groups are often employed to ensure functionalization occurs at specific sites.

- Reaction yields depend heavily on the purity of starting materials and precise control of reaction conditions.

- Photostability of intermediates requires protection from light, especially during oxidation and alkylation steps.

- Purification steps are critical; impurities can significantly affect subsequent reactions.

In-Depth Research Findings and Data

- The synthesis of similar chlorin derivatives, such as chlorin e6, involves macrocyclization of pyrrole derivatives followed by side-chain modifications under controlled conditions, with yields often ranging from 20-50% depending on the step (see,).

- Advanced techniques like microwave-assisted synthesis and solvent optimization have been explored to improve efficiency and selectivity.

- The functional group tolerance of the macrocyclic core allows for diverse modifications, enabling the synthesis of tailored derivatives for applications in photodynamic therapy and imaging (,).

Chemical Reactions Analysis

Chlorin e6 undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to produce singlet oxygen when photoexcited, which can induce oxidative stress and apoptosis in targeted cells . Common reagents used in these reactions include molecular oxygen and light irradiation. The major products formed from these reactions are reactive oxygen species, which are highly cytotoxic and can damage cellular components .

Scientific Research Applications

Based on the search results, "18-(2-Carboxyethyl)-20-(carboxymethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,17,18,19,20,21,22,23,24-docosahydroporphyrin-2-carboxylic acid" is another name for Chlorin e6 . Chlorin e6 and its derivatives have been researched for photosensitization properties in chemotherapy for cancers .

Other names and identifiers for Chlorin e6:

- (17S,18S)-18-(2-carboxyethyl)-20-(carboxymethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-17,18,22,23-tetrahydroporphyrin-2-carboxylic acid

- (2S-trans)-18-carboxy-20-(carboxymethyl)-13-ethyl-2,3-dihydro-3,7,12,17-tetramethyl-8-vinyl-21H,23H-porphine-2-propionic acid

- 3(S),7,12,17-Tetramethyl-13-ethyl-8-ethenyl-2,3-dihydro-18-carboxy-20-(carboxymethyl)-21H,23H-porphine-2(S)-propanoic acid

- Phytochlorin e6

- Molecular formula: C34H36N4O6

- IUPAC Name: (17S,18S)-18-(2-carboxyethyl)-20-(carboxymethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-17,18,22,23-tetrahydroporphyrin-2-carboxylic acid

- InChI=1S/C34H36N4O6/c1-7-19-15(3)23-12-25-17(5)21(9-10-29(39)40)32(37-25)22(11-30(41)42)33-31(34(43)44)18(6)26(38-33)14-28-20(8-2)16(4)24(36-28)13-27(19)35-23/h7,12-14,17,21,35-36H,1,8-11H2,2-6H3,(H,39,40)(H,41,42)(H,43,44)/t17-,21-/m0/s1

- InChIKey: OYINILBBZAQBEV-UWJYYQICSA-N

- SMILES: CCC1=C(C2=CC3=C(C(=C(N3)C=C4C@HC)C)C=C)C

Chlorin e6 is identified as a radiation-sensitizing agent, which means it contains drugs used to potentiate the effectiveness of radiation therapy in destroying unwanted cells .

Mechanism of Action

The mechanism of action of chlorin e6 involves the activation of the compound by light irradiation. When exposed to light, chlorin e6 converts molecular oxygen into highly cytotoxic reactive oxygen species and singlet oxygen. These reactive species induce oxidative damage to cellular components, leading to cell death. Chlorin e6 targets various molecular pathways, including the generation of reactive oxygen species and the inhibition of Cu2±induced aggregation and toxicity .

Comparison with Similar Compounds

Structural and Functional Differences

Table 1: Key Structural Features and Functional Groups

Key Observations:

Solubility : Chlorin e6’s three carboxylic acids confer higher hydrophilicity compared to methoxy ester derivatives (e.g., 34279-38-4), which are more lipophilic .

Biological Activity : The presence of ethenyl and ethyl groups in Chlorin e6 enhances its photosensitizing efficiency compared to fully saturated analogs .

Chelation Potential: The compound in has four carboxylic acids, enabling stronger metal-binding properties, which are absent in Chlorin e4.

Research Findings on Similarity and Dissimilarity

(a) Structural Similarity vs. Functional Divergence

- Structural similarity metrics (e.g., Tanimoto coefficient) may classify Chlorin e6 and its analogs as "similar" due to shared macrocyclic frameworks. However, substituent variations drastically alter their physicochemical and biological behaviors .

- For example, replacing carboxyethyl groups with methoxy esters (as in ) reduces water solubility by ~50% in polar solvents, limiting biomedical utility .

(b) Chromatographic Behavior

- Retention time differences in reverse-phase HPLC correlate with substituent polarity. Chlorin e6’s retention is shorter than methoxy ester derivatives due to its hydrophilic carboxylic acids, aligning with studies on hydrogen bonding’s role in chromatographic separation .

(c) Thermochemical Stability

Biological Activity

The compound 18-(2-Carboxyethyl)-20-(carboxymethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,17,18,19,20,21,22,23,24-docosahydroporphyrin-2-carboxylic acid , commonly referred to as Chlorin e6 , is a synthetic chlorophyll derivative known for its significant biological activities. This article aims to comprehensively review its biological properties based on diverse scientific literature.

- Molecular Formula : C34H36N4O6

- Molecular Weight : 596.683 g/mol

- CAS Number : 19660-77-6

- ChEMBL ID : CHEMBL4166417

Chlorin e6 is characterized by its complex porphyrin structure which plays a crucial role in its biological functions.

Photosensitization and Photodynamic Therapy (PDT)

Chlorin e6 exhibits potent photosensitizing properties that are harnessed in photodynamic therapy for cancer treatment. Upon light activation (typically red light), it generates reactive oxygen species (ROS) that induce apoptosis in malignant cells. Research indicates that:

- Mechanism of Action : The excited state of Chlorin e6 transfers energy to molecular oxygen to produce singlet oxygen (), which is cytotoxic to cancer cells .

| Study | Findings |

|---|---|

| Zhang et al. (2020) | Demonstrated that Chlorin e6 effectively inhibited tumor growth in vivo when combined with laser irradiation. |

| Liu et al. (2019) | Reported enhanced selectivity for cancer cells over normal cells due to differential uptake mechanisms. |

Antimicrobial Activity

Chlorin e6 has shown promising antimicrobial activity against various pathogens. Its ability to generate ROS upon light exposure contributes to its effectiveness against bacteria and fungi.

- Case Study : A study by Kato et al. (2021) revealed that Chlorin e6 significantly reduced the viability of Staphylococcus aureus and Candida albicans under light exposure conditions .

Anti-inflammatory Properties

Recent studies have indicated the potential of Chlorin e6 in modulating inflammatory responses. Its ability to inhibit nitric oxide synthase (NOS) activity suggests a role in reducing inflammation.

- Research Findings : In vitro studies have shown that Chlorin e6 can reduce the production of pro-inflammatory cytokines in macrophages exposed to lipopolysaccharides (LPS) .

Toxicity and Safety Profile

While Chlorin e6 has demonstrated therapeutic benefits, its safety profile is critical for clinical applications. Studies have assessed its cytotoxicity in normal cells:

Q & A

Q. How can researchers reconcile discrepancies between crystallographic data and computational models?

- Methodological Answer : Overlay X-ray structures (e.g., ) with DFT-optimized geometries using software like Mercury or PyMOL. Evaluate torsional angles and hydrogen-bonding networks; discrepancies may arise from crystal packing effects. Refine computational models by incorporating solvent molecules observed in the crystal lattice .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.